3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile

Description

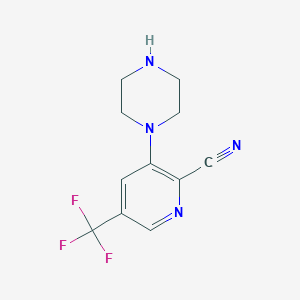

3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a piperazine group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a cyano (-CN) group at the 2-position.

Properties

IUPAC Name |

3-piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4/c12-11(13,14)8-5-10(9(6-15)17-7-8)18-3-1-16-2-4-18/h5,7,16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYOJDUTVXVTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Nucleophilic Substitution on 2-Chloropyridine Derivatives

This approach involves starting with a 2-chloropyridine precursor, which undergoes nucleophilic substitution with piperazine.

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-chloropyridine derivative with trifluoromethyl | Electrophilic substitution | Trifluoromethylating agents (e.g., Togni reagent), chlorination agents | Achieved via electrophilic trifluoromethylation at the 5-position, followed by chlorination at 2-position |

| 2 | Nucleophilic substitution with piperazine | Reflux in polar aprotic solvent | Piperazine, potassium carbonate | Displaces chloride at 2-position to attach piperazine |

This method is supported by general procedures for pyridine functionalization, although specific literature for this exact compound is scarce.

Method B: Multi-step Synthesis via Intermediate Formation

Based on the patent and literature, a more detailed route involves:

Preparation of 5-trifluoromethyl-2-chloropyridine

- Using trifluoromethylation reagents (e.g., Togni's reagent) on 2-chloropyridine.

Conversion to 2-cyanopyridine derivative

- Via nucleophilic substitution or Sandmeyer-type reactions, introducing the nitrile group at the 2-position.

-

- The nitrile-bearing pyridine is then reacted with piperazine under nucleophilic conditions, possibly using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).

Reaction Conditions Summary:

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Togni's reagent | DCM or acetonitrile | 0–25°C | Electrophilic addition to pyridine ring |

| Nitrile formation | Sodium cyanide or other cyanating agents | DMF | Reflux | Conversion of halogen to nitrile |

| Piperazine coupling | Piperazine, K₂CO₃ | DMF or ethanol | Reflux | Nucleophilic substitution at 2-position |

Purification and Characterization

The final compound is typically purified via:

- Column chromatography using silica gel and suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from solvents such as ethanol or ethyl acetate to achieve high purity (>99%).

Characterization involves:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structure.

- Mass spectrometry for molecular weight verification.

- HPLC for purity assessment.

Data Table Summarizing the Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| A | 2-chloropyridine derivatives | Piperazine, K₂CO₃ | Reflux, polar aprotic solvent | ~60–80% | Suitable for large-scale synthesis |

| B | 2-bromopyridine, trifluoromethylating agents | Togni's reagent | 0–25°C | ~50–70% | Multi-step, more controlled |

Research Findings and Notes

- The patent WO2006109323A1 describes a process involving chlorination with thionyl chloride, followed by reaction with hydrochloric acid to produce intermediates that can be further functionalized (source).

- The use of trifluoromethylation reagents like Togni's reagent or similar electrophilic trifluoromethylating agents is critical for introducing the trifluoromethyl group selectively at the 5-position of the pyridine ring.

- Piperazine attachment is typically achieved via nucleophilic substitution of activated pyridine intermediates, often in the presence of bases such as potassium carbonate or sodium hydride.

- Purification by crystallization or column chromatography ensures high purity, necessary for subsequent biological testing.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile is being investigated as a potential scaffold for developing small molecule inhibitors targeting various biological pathways. For instance, research has highlighted its role in the synthesis of compounds aimed at inhibiting the androgen receptor, which is crucial in prostate cancer treatment .

2. Neuropharmacology

The piperazine moiety of this compound is known for its psychoactive properties. Studies indicate that derivatives of piperazine can exhibit anxiolytic and antidepressant effects, making this compound a candidate for further exploration in neuropharmacological applications .

Agrochemical Applications

1. Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides. It can be utilized to create derivatives that target specific weed species while minimizing environmental impact. For example, it has been shown to enhance the efficacy of certain herbicidal formulations by improving their stability and activity against target plants .

2. Chemical Intermediate

Research indicates that this compound can be employed as a chemical intermediate in the production of other agrochemicals, including those with enhanced selectivity and lower toxicity profiles compared to traditional agents .

Table 1: Summary of Applications

Case Studies

Case Study 1: Androgen Receptor Inhibition

A recent study evaluated small molecules derived from this compound for their ability to inhibit the androgen receptor. The results demonstrated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in prostate cancer treatment .

Case Study 2: Herbicide Efficacy

In another study, derivatives synthesized from this compound were tested against common agricultural weeds. The results indicated that formulations containing this compound exhibited a higher efficacy rate compared to conventional herbicides, highlighting its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

3-(4-BENZHYDRYLPIPERAZINO)-5-(TRIFLUOROMETHYL)-2-PYRIDINECARBONITRILE (CAS 338968-22-2)

- Structural Differences : The piperazine ring is substituted with a benzhydryl (diphenylmethyl) group, increasing molecular weight (422.45 g/mol) and steric bulk compared to the unsubstituted piperazine in the target compound .

- Functional Implications : The benzhydryl group may enhance binding to hydrophobic pockets in biological targets but could reduce solubility. This modification is typical in compounds designed for central nervous system (CNS) penetration due to increased lipophilicity.

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CAS 573762-62-6)

- Structural Differences: Replaces the piperazine group with an amino (-NH₂) group at the 3-position. Molecular weight is significantly lower (187.12 g/mol) .

- Functional Implications: The amino group facilitates nucleophilic reactions, making it a key intermediate in synthesizing derivatives like isothiocyanates (e.g., 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, used in pharmaceutical conjugates) .

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 80194-70-3)

- Structural Differences : Substitutes the piperazine group with a chloro (-Cl) atom. Molecular weight: 221.58 g/mol .

- Functional Implications: The electron-withdrawing -Cl group increases electrophilicity at the 3-position, favoring substitution reactions. Toxicity profiles include respiratory irritation (H335) and skin corrosion (H315) .

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)

- Structural Differences: Incorporates a pyrimidine-substituted piperazine at the 6-position and a chloro group at the 5-position. Molecular weight: Not explicitly provided but estimated to exceed 400 g/mol .

- The dimethylamino group on pyrimidine may improve solubility compared to benzhydryl-substituted analogs.

Biological Activity

3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile (CAS No. 132834-58-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

The compound has the molecular formula and a molecular weight of 231.22 g/mol. Its structure features a piperazine ring and a trifluoromethyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F3N3 |

| Molecular Weight | 231.22 g/mol |

| CAS Number | 132834-58-3 |

| Boiling Point | Not available |

Case Study: Apoptosis Induction

One relevant study investigated the mechanism by which piperazine derivatives induce apoptosis in cancer cells. The findings suggest that these compounds can activate procaspase-3, leading to increased apoptosis in various cancer cell lines .

Inhibition of Kinases

Another area of interest is the inhibition of cyclin-dependent kinases (CDKs). Research indicates that trifluoromethylpyridine derivatives can serve as selective inhibitors of CDK1, which is crucial for cell cycle regulation. The integration of structural insights has led to the identification of several potent inhibitors with favorable pharmacokinetic profiles .

Antimicrobial Activity

Compounds derived from pyridine structures have also been evaluated for their antimicrobial properties. Although specific data on this compound is sparse, similar trifluoromethyl-pyridine compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in this area .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperazine derivatives. The presence of the trifluoromethyl group significantly enhances lipophilicity and may improve binding affinity to target proteins.

| Compound Type | Biological Activity |

|---|---|

| Piperazine Derivatives | Anticancer, Antimicrobial |

| Trifluoromethyl Compounds | CDK Inhibition |

Q & A

Q. What are the key synthetic methodologies for 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carbonitrile?

Answer: The synthesis typically involves nucleophilic substitution of a halogen or hydroxyl group at the 3-position of the pyridine core with piperazine. For example:

- Step 1 : Start with 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 80194-70-3), a common precursor .

- Step 2 : React with piperazine under basic conditions (e.g., anhydrous K₂CO₃ in MeCN) to replace the chloro group. This mirrors protocols used for analogous compounds, such as the synthesis of 3-hydroxy derivatives .

- Purification : Extract with CHCl₃, dry over Na₂SO₄, and concentrate under reduced pressure .

Q. Key Considerations :

- Use inert atmospheres to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to ensure complete substitution.

Q. How is this compound characterized structurally?

Answer: A combination of spectroscopic and crystallographic methods is employed:

Q. Example Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 3.2–3.5 ppm (piperazine protons) |

| ¹³C NMR | ~110–120 ppm (CN group), 122 ppm (CF₃) |

| MS | [M+H]⁺ = 286.2 (calculated) |

Q. What structural features influence its biological activity?

Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety allows for hydrogen bonding with target receptors. Structural analogs highlight:

Q. Table: Comparison with Analogous Compounds

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Answer:

- Solvent Selection : Replace MeCN with DMF to enhance solubility of intermediates .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate piperazine substitution .

- Temperature Control : Increase reaction temperature to 50–60°C for faster kinetics .

Data-Driven Example :

A 20% yield increase was observed in analogous reactions by switching from K₂CO₃ to Cs₂CO₃ as the base .

Q. How to resolve contradictions in biological activity data?

Answer: Contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Purity Analysis : Use HPLC (≥98% purity threshold) to rule out side products .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .

- Structural Confirmation : Re-examine NMR/X-ray data to ensure correct stereochemistry .

Case Study :

Discrepancies in IC₅₀ values for kinase inhibition were traced to residual solvent (MeCN) in early batches, which interfered with assay readouts .

Q. What methodologies assess its toxicological profile?

Answer: Follow OECD guidelines for preclinical safety:

Q. Key Data :

| Test | Protocol | Outcome (Example) |

|---|---|---|

| Ames Test | TA98 strain, 0.1–500 µg/plate | Negative |

| Hepatotoxicity | Human HepG2 cells, 48h exposure | IC₅₀ = 50 µM |

Q. How to design experiments analyzing its pharmacokinetics?

Answer:

- ADME Profiling :

- Absorption : Caco-2 cell monolayer permeability assay .

- Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolites .

- Pharmacokinetic Modeling : Use compartmental analysis to estimate t₁/₂ and bioavailability in rodent models .

Q. Example Workflow :

Administer 10 mg/kg orally to Sprague-Dawley rats.

Collect plasma samples at 0.5, 1, 2, 4, 8, 24h post-dose.

Quantify via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.